molecular formula C6H3ClFNO2 B1505303 4-Chloro-5-fluoropicolinic acid CAS No. 1060802-35-8

4-Chloro-5-fluoropicolinic acid

Cat. No.: B1505303
CAS No.: 1060802-35-8
M. Wt: 175.54 g/mol
InChI Key: YSOAEDBOBCTWJB-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropicolinic acid (CAS 1060802-35-8) is a halogenated derivative of picolinic acid, with the molecular formula C₆H₃ClFNO₂ and a molar mass of 175.54 g/mol . Its structure features a pyridine ring substituted with chlorine at position 4, fluorine at position 5, and a carboxylic acid group at position 2. This compound is of interest in agrochemical and pharmaceutical research due to the electronic effects of fluorine and chlorine, which influence reactivity, solubility, and biological activity.

Properties

CAS No.

1060802-35-8

Molecular Formula

C6H3ClFNO2

Molecular Weight

175.54 g/mol

IUPAC Name

4-chloro-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3ClFNO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11)

InChI Key

YSOAEDBOBCTWJB-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1C(=O)O)F)Cl

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of picolinic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Similarity Score* Applications/Notes
4-Chloro-5-fluoropicolinic acid 1060802-35-8 C₆H₃ClFNO₂ 175.54 Cl (C4), F (C5), COOH (C2) Reference Potential herbicide intermediate
3-Chloro-5-fluoropicolinic acid 128073-01-8 C₆H₃ClFNO₂ 175.54 Cl (C3), F (C5), COOH (C2) 0.78 Lower herbicidal activity vs. C4-Cl
4-Chloro-6-methylpicolinic acid 882679-14-3 C₇H₆ClNO₂ 171.58 Cl (C4), CH₃ (C6), COOH (C2) 0.90 Increased lipophilicity
5-Chloro-4-(trifluoromethyl)picolinic acid 1261820-95-4 C₇H₃ClF₃NO₂ 225.56 Cl (C5), CF₃ (C4), COOH (C2) N/A Enhanced electron-withdrawing effects
2-Chloro-5-fluoro-4-formylpyridine 1072952-39-6 C₆H₃ClFNO 159.55 Cl (C2), F (C5), CHO (C4) N/A Aldehyde group reduces acidity

*Similarity scores derived from structural fingerprint comparisons (0.0–1.0 scale) .

Key Findings from Structural Comparisons

Positional Isomerism: Moving the chlorine substituent from position 4 (this compound) to position 3 (3-Chloro-5-fluoropicolinic acid) reduces similarity to 0.78, likely due to altered hydrogen bonding and steric effects . The C4-Cl configuration may enhance herbicidal activity, as seen in structurally related herbicides like 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid .

The trifluoromethyl group in 5-Chloro-4-(trifluoromethyl)picolinic acid introduces strong electron-withdrawing effects, which could enhance acidity and metal-chelating capacity compared to this compound .

Hydrogen Bonding and Crystallinity :

  • The carboxylic acid group in this compound enables robust hydrogen-bonding networks, a feature critical for crystal engineering and solubility . In contrast, analogs with aldehyde groups (e.g., 2-Chloro-5-fluoro-4-formylpyridine) lack this capability, reducing their utility in coordination chemistry .

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